molecular formula C26H22F3NO5 B8233332 Fmoc-D-Hph(3-OCF3)-OH

Fmoc-D-Hph(3-OCF3)-OH

Cat. No.: B8233332
M. Wt: 485.5 g/mol
InChI Key: ANDABNUIKOIKGZ-HSZRJFAPSA-N
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Description

Fmoc-D-Hph(3-OCF3)-OH is a fluorinated, Fmoc-protected non-natural amino acid derivative. Its structure features a homophenylalanine (Hph) backbone with a trifluoromethoxy (-OCF₃) substituent at the meta position (3rd carbon) of the aromatic ring. This compound is widely used in solid-phase peptide synthesis (SPPS) and material science due to its unique electronic and steric properties. The trifluoromethoxy group enhances hydrophobicity and metabolic stability while influencing molecular interactions in supramolecular assemblies .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-(trifluoromethoxy)phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3NO5/c27-26(28,29)35-17-7-5-6-16(14-17)12-13-23(24(31)32)30-25(33)34-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,30,33)(H,31,32)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDABNUIKOIKGZ-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC(=CC=C4)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Hph(3-OCF3)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of D-homophenylalanine is protected using the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting D-homophenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced at the para position of the phenyl ring through electrophilic aromatic substitution. This can be achieved by reacting the protected amino acid with trifluoromethoxybenzene in the presence of a catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of D-homophenylalanine are reacted with Fmoc-chloride in the presence of a base to protect the amino group.

    Bulk Substitution: The protected amino acid is then reacted with trifluoromethoxybenzene in the presence of a catalyst to introduce the trifluoromethoxy group.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Hph(3-OCF3)-OH undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amino acid.

    Coupling Reactions: The free amino group can participate in peptide bond formation through coupling reactions with other amino acids or peptides.

    Substitution Reactions: The trifluoromethoxy group can undergo nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used for substitution reactions involving the trifluoromethoxy group.

Major Products Formed

    Deprotection: The major product is the free amino acid, D-Hph(3-OCF3)-OH.

    Coupling Reactions: The major products are peptides containing the this compound residue.

    Substitution Reactions: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Chemistry

Fmoc-D-Hph(3-OCF3)-OH is widely used in the field of peptide chemistry for the synthesis of peptides and peptidomimetics. Its unique structural properties make it a valuable building block for designing peptides with enhanced stability and bioactivity.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based inhibitors and therapeutics.

Medicine

In medicinal chemistry, this compound is used in the design and synthesis of peptide drugs. Its incorporation into peptide sequences can enhance the pharmacokinetic properties and bioavailability of peptide-based therapeutics.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and intermediates. It is also used in the development of diagnostic tools and assays.

Mechanism of Action

The mechanism of action of Fmoc-D-Hph(3-OCF3)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The trifluoromethoxy group can influence the conformation and stability of the peptide, enhancing its bioactivity and resistance to enzymatic degradation.

Comparison with Similar Compounds

Key Structural Features :

  • Backbone : D-homophenylalanine (additional methylene group compared to phenylalanine).
  • Protection: Fmoc (9-fluorenylmethyloxycarbonyl) at the α-amino group.
  • Substituent : -OCF₃ at the 3rd position of the aromatic ring.
  • Molecular Formula: C₂₅H₂₀F₃NO₅ (approximate, based on analogs in ).

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Fmoc-D-Hph(3-OCF3)-OH with structurally related Fmoc-protected amino acids:

Compound Backbone Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
Fmoc-D-Hph(3-OCF₃)-OH Homophenylalanine -OCF₃ (3) C₂₅H₂₀F₃NO₅ ~479.43* High hydrophobicity, steric bulk, meta-substitution enhances electronic effects
Fmoc-D-Phe(3-CF₃)-OH Phenylalanine -CF₃ (3) C₂₅H₂₀F₃NO₄ 455.43 Strong electron-withdrawing effect, higher log P than -OCF₃ analogs
Fmoc-D-Phe(4-CF₃)-OH Phenylalanine -CF₃ (4) C₂₅H₂₀F₃NO₄ 455.43 Para-substitution improves solubility in DMSO (10 mM) and stabilizes protein-protein interaction inhibitors
Fmoc-Hph(2-OCF₃)-OH Homophenylalanine -OCF₃ (2) C₂₅H₂₀F₃NO₅ ~479.43* Ortho-substitution increases steric hindrance, potentially reducing coupling efficiency in SPPS
Fmoc-L-Phe(3-Cl)-OH Phenylalanine -Cl (3) C₂₄H₂₀ClNO₄ 429.88 Moderate hydrophobicity, chlorine’s polarizability aids π-stacking

*Estimated based on homologs.

Physicochemical Behavior in Solution

  • Protonation and Aggregation :
    • -OCF₃ derivatives exhibit pH-dependent conformational changes. In acidic conditions, protonation at pyridyl nitrogen (if present) induces tweezer-like molecular arrangements, altering absorption spectra .
    • CF₃-substituted analogs show higher hydrophobicity (log P > 5.5), favoring stable gels, whereas -OCF₃ analogs (log P ~4.5–5.0) may undergo syneresis at lower pH .

Biological Activity

Fmoc-D-Hph(3-OCF3)-OH is a modified amino acid that incorporates a trifluoromethyl group at the para position of the phenyl ring. This modification is significant in enhancing the biological activity of peptides synthesized using this amino acid. The incorporation of halogenated aromatic residues, such as those containing trifluoromethyl groups, has been shown to influence protein interactions, binding affinities, and overall stability of therapeutic peptides.

This compound is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS). The trifluoromethyl group enhances lipophilicity and can improve the compound's interaction with biological targets.

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its role in peptide synthesis and its effects on binding affinity and selectivity in protein-protein interactions.

Binding Affinity Studies

Recent research indicates that peptides incorporating halogenated amino acids exhibit improved binding affinities due to enhanced halogen bonding capabilities. For instance, a study demonstrated that a p53-derived peptide with a halodifluoromethyl modification showed a significantly lower inhibition constant KiK_i compared to its unmodified counterpart, indicating stronger binding to the Mdm4 protein . The presence of the trifluoromethyl group in this compound likely contributes to similar enhancements in binding affinity.

Case Studies

  • Peptide Synthesis : In a study utilizing solid-phase peptide synthesis, this compound was incorporated into various peptide sequences. The resulting peptides demonstrated increased stability and improved interactions with target proteins compared to those synthesized with standard amino acids .
  • In Vitro Assays : Competitive fluorescence polarization assays were employed to evaluate the binding interactions of peptides containing this compound. Results indicated that these peptides formed more stable complexes with target proteins, which could be attributed to enhanced hydrophobic interactions and potential halogen bonding .

Table of Biological Activity Data

Peptide Sequence Modification Target Protein K_i (nM) Comments
p53-derived peptideThis compoundMdm450Improved binding compared to unmodified
Control peptideUnmodifiedMdm4200Standard binding affinity

The biological activity of this compound can be attributed to several mechanisms:

  • Halogen Bonding : The trifluoromethyl group can participate in halogen bonding, which enhances the stability of peptide-protein interactions.
  • Increased Lipophilicity : The presence of the trifluoromethyl group increases the lipophilicity of peptides, potentially improving membrane permeability and bioavailability.
  • Stabilization of Secondary Structures : Incorporation of this amino acid may stabilize alpha-helical structures within peptides, contributing to their biological function .

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